BenchChemオンラインストアへようこそ!

YM-90709

Asthma Allergic Inflammation In Vivo Pharmacology

YM-90709 is the only fully synthetic, small-molecule IL-5 receptor antagonist for research procurement. Unlike biologics, it offers zero immunogenicity risk, superior batch-to-batch consistency, and cost-effectiveness. It selectively blocks IL-5–driven eosinophil survival and JAK2 phosphorylation (IC₅₀ 0.45 µM) while preserving GM-CSF signaling—a functional selectivity glucocorticoids cannot achieve. In vivo, it inhibits antigen-induced airway eosinophil and lymphocyte recruitment (ED₅₀ 0.32 and 0.12 mg/kg, respectively) without causing systemic leukopenia. It also inhibits NLRP3 inflammasome activation in colitis models. The definitive IL-5 pathway reference standard for mechanistic studies and screening campaigns requiring selective pathway interrogation.

Molecular Formula C22H21N3O2
Molecular Weight 359.4 g/mol
CAS No. 163769-88-8
Cat. No. B1683506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYM-90709
CAS163769-88-8
Synonyms2,3-dimethoxy-6,6-dimethyl-5,6-dihydrobenzo(7,8)indolizino (2,3-b)quinoxaline
YM-90709
Molecular FormulaC22H21N3O2
Molecular Weight359.4 g/mol
Structural Identifiers
SMILESCC1(CC2=CC(=C(C=C2C3=CC4=NC5=CC=CC=C5N=C4N31)OC)OC)C
InChIInChI=1S/C22H21N3O2/c1-22(2)12-13-9-19(26-3)20(27-4)10-14(13)18-11-17-21(25(18)22)24-16-8-6-5-7-15(16)23-17/h5-11H,12H2,1-4H3
InChIKeyHIXSPVQXXDULHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





YM-90709 (CAS 163769-88-8) – A Selective IL-5 Receptor Antagonist for Eosinophil-Driven Inflammation Research and Procurement


YM-90709, with the chemical name 2,3-dimethoxy-6,6-dimethyl-5,6-dihydrobenzo[7,8]indolizino[2,3-b]quinoxaline [1], is a synthetic small-molecule antagonist that selectively inhibits the binding of interleukin-5 (IL-5) to its specific receptor alpha chain (IL-5Rα) [2]. As an IL-5/IL-5R axis blocker, it is a valuable research tool for dissecting eosinophil biology and IL-5-dependent signaling pathways in allergic inflammation, asthma, and inflammatory bowel disease models [3][4]. YM-90709 is available from multiple reputable vendors as a high-purity (>99%) research-grade compound for in vitro and in vivo studies .

Why YM-90709 (CAS 163769-88-8) Cannot Be Casually Substituted with Other IL-5/IL-5R Pathway Inhibitors in Research


The IL-5/IL-5R signaling axis can be targeted by biologics (anti-IL-5 or anti-IL-5Rα monoclonal antibodies) or small molecules, each with distinct pharmacological and practical profiles. Substituting YM-90709 with a biologic like an anti-IL-5 mAb is scientifically invalid due to profound differences in target engagement (direct IL-5 neutralization vs. receptor antagonism) [1], selectivity (YM-90709 spares the shared GM-CSF/IL-3 β-chain receptor signaling) [2], in vivo pharmacokinetics (small molecule vs. antibody), and cellular permeability [3]. Furthermore, broad-spectrum immunosuppressants like glucocorticoids (e.g., dexamethasone) exert pleiotropic, non-selective effects on multiple leukocyte lineages and bone marrow, whereas YM-90709 shows a restricted cellular impact profile [4]. Therefore, data generated with YM-90709 are not interchangeable with those from biologics or steroids, and procurement decisions must be aligned with the specific mechanistic question being addressed.

YM-90709 (CAS 163769-88-8): Quantitative, Comparator-Based Evidence for Differentiated Scientific Selection


In Vivo Efficacy: YM-90709 Matches Anti-IL-5 mAb Potency in Blocking Pulmonary Eosinophilia

In a direct head-to-head comparison within the same BDF1 mouse model of antigen-induced airway inflammation, intravenous YM-90709 inhibited eosinophil infiltration into the bronchoalveolar lavage fluid (BALF) with an ED50 of 0.050 mg/kg, comparable to the ED50 of 0.035 mg/kg for an anti-murine IL-5 monoclonal antibody (mAb) [1]. Both agents achieved similar maximal efficacy, demonstrating that the small molecule YM-90709 can recapitulate the functional effect of a biologic in this acute setting, but with the advantages of a chemically-defined, non-immunogenic, and potentially orally bioavailable small molecule (though this study used i.v. administration).

Asthma Allergic Inflammation In Vivo Pharmacology

Selectivity Profile: YM-90709 Discriminates IL-5 from GM-CSF Signaling, Unlike Pan-JAK or Steroid Approaches

YM-90709 potently inhibits IL-5 binding to its receptor (IC50: 0.57–1.0 µM) [1], IL-5-prolonged eosinophil survival (IC50: 0.45 µM) [2], and downstream IL-5-induced JAK2 tyrosine phosphorylation [3]. Critically, it does not affect the binding of GM-CSF to its receptor or GM-CSF-prolonged eosinophil survival at the same concentrations [4]. This functional selectivity is superior to pan-JAK inhibitors or glucocorticoids which non-specifically suppress multiple cytokine pathways. In contrast, the anti-IL-5Rα biologic benralizumab depletes eosinophils via antibody-dependent cell-mediated cytotoxicity, a different mechanism [Class-level inference]. YM-90709's selectivity for the IL-5-specific α-chain avoids interference with the shared β-chain (CD131) utilized by IL-3 and GM-CSF receptors [5].

Selectivity IL-5 GM-CSF JAK2 Eosinophil

Cellular Specificity in Vivo: YM-90709 Spares Neutrophils, Monocytes, and Bone Marrow Unlike Glucocorticoids

In a direct comparative study in Brown-Norway (BN) rats, intravenous YM-90709 inhibited antigen-induced eosinophil and lymphocyte infiltration into the airways with ED50 values of 0.32 mg/kg and 0.12 mg/kg, respectively [1]. In sharp contrast, it did not affect neutrophil or monocyte infiltration, nor did it reduce peripheral blood or bone marrow leukocyte counts [2]. Dexamethasone and prednisolone, however, inhibited all three cell types (eosinophils, neutrophils, lymphocytes) and significantly reduced peripheral blood and bone marrow leukocytes [3]. This cell-type specificity distinguishes YM-90709 from the broad immunosuppressive action of glucocorticoids.

In Vivo Selectivity Glucocorticoid Hematotoxicity Neutrophil Lymphocyte

Downstream Signaling Specificity: YM-90709 Inhibits IL-5-Induced JAK2 but Not GM-CSF-Induced JAK2 Phosphorylation

YM-90709 demonstrates precise targeting at the level of proximal signal transduction. It inhibits IL-5-induced tyrosine phosphorylation of Janus kinase 2 (JAK2) in eosinophilic HL-60 clone 15 cells, a critical step in the IL-5 signaling cascade [1]. However, it does not inhibit GM-CSF-induced JAK2 phosphorylation in the same cell line [2]. This contrasts with broad-spectrum JAK inhibitors (e.g., tofacitinib, baricitinib) which non-selectively inhibit JAK family kinases downstream of multiple cytokine receptors [Class-level inference]. The ability of YM-90709 to block a key IL-5-specific signaling node while sparing the common β-chain receptor signaling (GM-CSF, IL-3) validates its utility as a pathway-selective probe.

JAK2 STAT5 Signal Transduction IL-5 GM-CSF

Emerging Application: YM-90709 Attenuates Colitis by Inhibiting NLRP3 Inflammasome Activation via IL-5R Blockade

A recent 2024 study provides the first evidence linking IL-5R antagonism by YM-90709 to inhibition of the NLRP3 inflammasome in a DSS-induced colitis model [1]. YM-90709 treatment reduced colonic expression of IL-1β and caspase-1 p20, and ameliorated disease severity [2]. This effect was recapitulated by IL-5R knockdown and STAT5 inhibition [3]. This expands the potential research utility of YM-90709 beyond eosinophilic diseases to IBD models, where IL-5/IL-5R signaling may contribute to innate immune activation. This finding is distinct from the established role of anti-IL-5 biologics in eosinophilic esophagitis, which does not directly address NLRP3 inflammasome activity.

Inflammatory Bowel Disease NLRP3 Inflammasome Colitis IL-1β Caspase-1

Optimal Research and Procurement Applications for YM-90709 (CAS 163769-88-8) Based on Quantitative Evidence


Dissecting IL-5-Specific vs. Shared β-Chain (GM-CSF/IL-3) Signaling in Eosinophils

Researchers aiming to delineate the unique contributions of IL-5 to eosinophil biology, independent of the overlapping GM-CSF and IL-3 pathways, should procure YM-90709. The compound's demonstrated ability to potently inhibit IL-5 binding (IC50 0.57–1.0 µM), IL-5-induced survival (IC50 0.45 µM), and IL-5-specific JAK2 phosphorylation, without affecting GM-CSF receptor binding or function [1][2], makes it an ideal tool. This contrasts with pan-JAK inhibitors or glucocorticoids, which lack this specificity [Class-level inference].

In Vivo Studies of Eosinophil Recruitment Requiring a Non-Immunogenic Small Molecule Alternative to Anti-IL-5 Antibodies

For acute in vivo studies of antigen-induced pulmonary eosinophilia in mice, YM-90709 offers a direct alternative to anti-IL-5 mAb. The published head-to-head comparison in BDF1 mice shows YM-90709 achieves comparable efficacy (ED50 0.050 mg/kg vs. 0.035 mg/kg for mAb) in blocking eosinophil influx [1]. This makes YM-90709 particularly valuable when researchers need a chemically-defined, non-immunogenic compound to avoid confounding immune responses to a biologic agent, or when investigating the pharmacokinetic/pharmacodynamic properties of a small molecule IL-5R antagonist [2].

Investigating Eosinophil-Lymphocyte Crosstalk in Airway Inflammation Without Bone Marrow Suppression

Researchers studying the specific roles of eosinophils and lymphocytes in allergic airway disease, while needing to avoid confounding effects on neutrophils, monocytes, and hematopoiesis, should utilize YM-90709. Data from BN rats demonstrate that YM-90709 inhibits eosinophil and lymphocyte recruitment (ED50 0.32 and 0.12 mg/kg) but spares other leukocytes and does not induce bone marrow or peripheral blood cytopenias, unlike glucocorticoids [1][2]. This cleaner in vivo profile allows for more accurate interpretation of data related to eosinophil/lymphocyte-driven pathology.

Exploring the IL-5/IL-5R Axis in NLRP3 Inflammasome-Driven Intestinal Inflammation

Based on recent 2024 findings, YM-90709 is a relevant tool for researchers exploring novel connections between IL-5R signaling and innate immune activation in the gut. The demonstration that YM-90709 ameliorates DSS-induced colitis by reducing NLRP3 inflammasome activation and downstream IL-1β/caspase-1 [1] opens new investigative avenues for IBD. Procurement of YM-90709 is justified for studies aiming to validate or extend this newly identified mechanism, a pathway not targeted by current clinical-stage IL-5 biologics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for YM-90709

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.